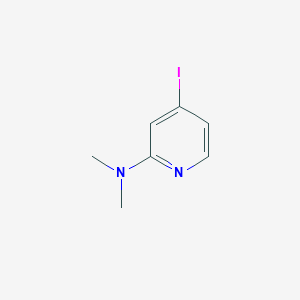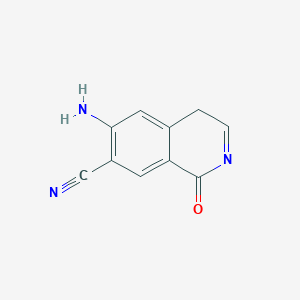![molecular formula C8H7ClN2O B15359594 6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one has been studied for its potential biological activities. It has shown promise in antimicrobial, antiviral, and anticancer assays.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparación Con Compuestos Similares
6-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine-3-one
2-Methyl-1H-pyrrolo[3,4-c]pyridine-3-one
6-Chloro-1H-pyrrolo[3,4-c]pyridine-3-one
Uniqueness: 6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one stands out due to its specific substitution pattern and the presence of the dihydro moiety, which can influence its reactivity and biological activity compared to its analogs.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicinal chemistry and other fields continues to be explored, promising new discoveries and advancements.
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-4-5-2-7(9)10-3-6(5)8(11)12/h2-3H,4H2,1H3 |
Clave InChI |
BSEWLITVJSOERI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=CC(=NC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


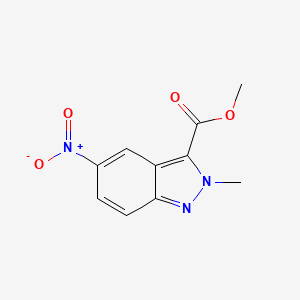
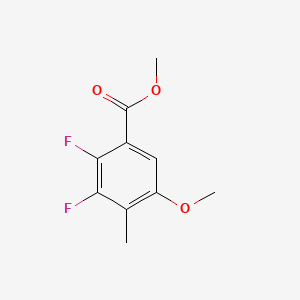
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
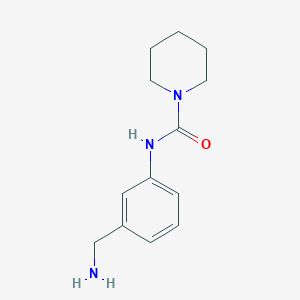

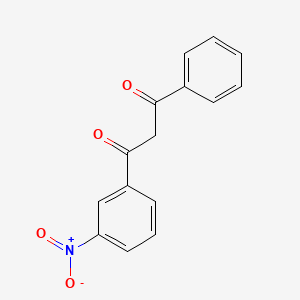

![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)

![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
